Hapalindole T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

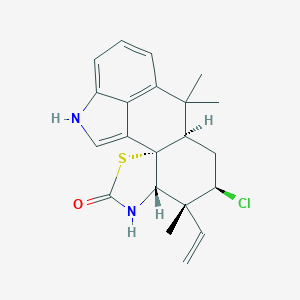

Hapalindole T is a useful research compound. Its molecular formula is C21H23ClN2OS and its molecular weight is 386.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Hapalindole T has been documented for its antibacterial , antimycotic , insecticidal , and immunomodulatory properties.

Antibacterial Activity

This compound has shown promising results against multi-drug resistant (MDR) bacteria. In particular, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values:

These findings highlight this compound's potential as a lead compound in developing new antibiotics.

Antimycotic Activity

The compound exhibits activity against various fungi, including strains of Candida and Aspergillus. While specific MIC values for this compound are not extensively documented, related hapalindoles have shown effective antifungal properties, indicating potential in treating fungal infections .

Insecticidal Properties

Some hapalindole derivatives have been tested for their insecticidal effects. For example, certain hapalindoles have been reported to kill larvae of Chironomus riparius, suggesting that this compound could be explored for agricultural pest control .

Immunomodulatory Effects

Recent studies have indicated that this compound can modulate immune responses. It has been shown to inhibit T-cell proliferation with an IC50 value of 1.56 µM, suggesting its potential application in treating autoimmune diseases . This immunomodulatory activity is particularly relevant for developing therapies aimed at conditions such as rheumatoid arthritis or multiple sclerosis.

Synthetic Biology Applications

The production of hapalindoles, including this compound, through engineered strains of cyanobacteria has been a focus of research. Advances in synthetic biology techniques have enabled:

- Enhanced production yields through metabolic engineering.

- The use of fast-growing unicellular cyanobacteria to produce hapalindoles efficiently .

This approach not only facilitates the sustainable production of these valuable compounds but also allows for the exploration of their biosynthetic pathways.

Immunomodulatory Study

A significant study isolated several hapalindoles from Hapalosiphon sp., demonstrating their capacity to inhibit T-cell proliferation effectively. The study involved screening extracts from various cyanobacterial strains and highlighted the potential therapeutic applications of these compounds in immunotherapy .

Antibacterial Efficacy Study

Research on this compound's antibacterial properties revealed its effectiveness against MDR strains, with specific attention to its mechanism of action and potential as a new antibiotic agent . The study emphasized the need for further medicinal chemistry efforts to optimize its potency.

Conclusion and Future Directions

This compound presents a versatile profile with applications spanning medicine and agriculture. Its notable antibacterial and immunomodulatory properties position it as a candidate for further research and development into therapeutic agents.

Data Summary Table

| Application Type | Specific Activity | MIC Values |

|---|---|---|

| Antibacterial | Effective against MDR bacteria | S. aureus: 0.25 μg/mL |

| P. aeruginosa: 2.0 μg/mL | ||

| Antimycotic | Activity against fungi | Specific values not documented |

| Insecticidal | Kills larvae of Chironomus riparius | Not quantified |

| Immunomodulatory | Inhibits T-cell proliferation | IC50: 1.56 µM |

Propiedades

Número CAS |

106865-67-2 |

|---|---|

Fórmula molecular |

C21H23ClN2OS |

Peso molecular |

386.9 g/mol |

Nombre IUPAC |

(2S,6S,7R,8R,10R)-8-chloro-7-ethenyl-7,11,11-trimethyl-3-thia-5,17-diazapentacyclo[10.6.1.02,6.02,10.016,19]nonadeca-1(18),12(19),13,15-tetraen-4-one |

InChI |

InChI=1S/C21H23ClN2OS/c1-5-20(4)15(22)9-14-19(2,3)11-7-6-8-13-16(11)12(10-23-13)21(14)17(20)24-18(25)26-21/h5-8,10,14-15,17,23H,1,9H2,2-4H3,(H,24,25)/t14-,15-,17+,20+,21-/m1/s1 |

Clave InChI |

HQHRKXNDJILQCX-NFWXSOHESA-N |

SMILES |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

SMILES isomérico |

C[C@@]1([C@@H](C[C@H]2[C@@]3([C@H]1NC(=O)S3)C4=CNC5=CC=CC(=C54)C2(C)C)Cl)C=C |

SMILES canónico |

CC1(C2CC(C(C3C2(C4=CNC5=CC=CC1=C54)SC(=O)N3)(C)C=C)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.